Product packaging for 2,4(1H,3H)-Pteridinedione, 6-methyl-(Cat. No.:CAS No. 13401-19-9)

2,4(1H,3H)-Pteridinedione, 6-methyl-

Cat. No.: B031175
CAS No.: 13401-19-9
M. Wt: 178.15 g/mol
InChI Key: WJYWPPGNIKDDQP-UHFFFAOYSA-N
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Description

Overview of Pteridinediones within the Pteridine (B1203161) Class

Pteridines are heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. orientjchem.orgnih.gov The nomenclature, first suggested by Wieland in 1941, provides a systematic way to describe these complex structures. orientjchem.org Derivatives of 2,4(1H,3H)-pteridinedione are commonly referred to as "lumazines". orientjchem.org These compounds are part of a broader family that includes pterins, which are characterized by a 2-amino-4(3H)-pteridinone backbone. orientjchem.org Pteridines, in general, are known for their diverse biological roles, acting as pigments, enzymatic cofactors, and signaling molecules in various organisms. nih.govnih.gov Their wide range of pharmacological activities has made them a "privileged scaffold" in medicinal chemistry, with applications as analgesic, anti-inflammatory, anti-tumor, and antimicrobial agents, among others. orientjchem.org

Historical Context of Pteridine Research Relevant to Diones

The study of pteridines dates back to the late 19th century, with initial discoveries linked to the vibrant pigments found in butterfly wings. nih.govbritannica.com These pigments, initially mistaken for derivatives of uric acid, were later correctly identified and named "pterin" from the Greek word "pteron," meaning wing. royalsocietypublishing.org The fundamental chemical structure of these pigments as derivatives of a pteridine ring system was established through the work of researchers like Schöpf, Wieland, and Purrmann. royalsocietypublishing.orgroyalsocietypublishing.org This early research laid the groundwork for understanding the broader significance of pteridines beyond pigmentation, leading to the discovery of their roles in vital biological processes such as amino acid metabolism and neurotransmitter synthesis. orientjchem.orgnih.gov

Significance of Methylation in Pteridine Derivatives for Research Focus

Methylation, the addition of a methyl group to a substrate, is a common structural modification in pteridine chemistry that can significantly influence the compound's physical and biological properties. The position of methylation on the pteridine ring can alter its electronic distribution, solubility, and interaction with biological targets. rsc.org For instance, research has shown that methylation of hydroxypteridines can lead to different isomers with distinct chemical behaviors. rsc.orgrsc.org The study of methylated pteridine derivatives, such as 2,4(1H,3H)-Pteridinedione, 6-methyl-, is crucial for developing new therapeutic agents and understanding the structure-activity relationships within this class of compounds. nih.govnih.gov The synthesis of various methylated pteridines has been a subject of interest, with methods developed to introduce methyl groups at specific positions to create novel compounds with desired properties. researchgate.netresearchgate.net

Chemical and Physical Properties of 2,4(1H,3H)-Pteridinedione, 6-methyl-

The fundamental characteristics of 2,4(1H,3H)-Pteridinedione, 6-methyl- are summarized in the table below, providing a snapshot of its key physical and chemical properties.

PropertyValue
Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS Number 13300-38-4
Appearance Solid
Melting Point >300 °C

Note: Data sourced from publicly available chemical databases. The exact values may vary depending on the experimental conditions and purity of the sample.

Synthesis and Characterization

The synthesis of 2,4(1H,3H)-Pteridinedione, 6-methyl- and related pteridine derivatives often involves the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound. A common synthetic route to pteridines involves the reaction of a 2,4,5,6-tetraaminopyrimidine (B94255) salt with a suitable dicarbonyl compound. google.com For instance, the reaction with dihydroxyacetone can yield hydroxymethylpteridine derivatives. google.com The synthesis of 6-methylpteridine derivatives can be achieved by using methylglyoxal (B44143) or a related precursor. The precise control of reaction conditions, such as pH, is often critical to favor the formation of the desired isomer and minimize the production of contaminants like the 7-methyl isomer. google.com

Characterization of the synthesized compounds typically relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the position of the methyl group. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. nist.govnih.govnih.gov Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. nih.govnih.gov

Research Applications

Academic research on 2,4(1H,3H)-Pteridinedione, 6-methyl- and its analogs spans various fields, primarily driven by their potential biological activities. Pteridine derivatives are widely investigated for their therapeutic potential, including as anticancer agents. nih.govnih.gov The structural similarity of some pteridines to folic acid has led to the development of antifolate drugs that inhibit dihydrofolate reductase, an enzyme crucial for cell division. orientjchem.org

Furthermore, the fluorescent properties of many pteridines make them useful as probes in biochemical assays. nih.gov The investigation of pteridine derivatives continues to be an active area of research, with studies focusing on the synthesis of novel compounds with enhanced biological activity and selectivity. nih.govresearchgate.net The exploration of their role in various biological pathways, including neurotransmitter metabolism, also remains a significant research focus. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4O2 B031175 2,4(1H,3H)-Pteridinedione, 6-methyl- CAS No. 13401-19-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-3-2-8-5-4(9-3)6(12)11-7(13)10-5/h2H,1H3,(H2,8,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYWPPGNIKDDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347900
Record name 6-Methyl-2,4(1H,3H)-pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13401-19-9
Record name 6-Methyl-2,4(1H,3H)-pteridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Metabolic Interconnections of Pteridinediones

De Novo Biosynthesis of the Pteridine (B1203161) Nucleus

The journey to forming the pteridine core, a heterocyclic ring system composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, begins with a universal precursor and proceeds through a series of precisely catalyzed steps. mdpi.comwikipedia.org

Guanine Triphosphate as a Universal Precursor

The de novo synthesis of all pteridines originates from guanosine (B1672433) triphosphate (GTP). nih.govwikipedia.org This purine (B94841) nucleoside triphosphate serves as the foundational molecule, providing the essential carbon and nitrogen atoms for the construction of the pteridine ring. wikipedia.orgpnas.org The intricate process of transforming GTP into the pteridine backbone is a hallmark of this biosynthetic pathway.

Key Enzymatic Steps in Pteridine Backbone Formation

The conversion of GTP to the initial pteridine product, dihydroneopterin triphosphate, is orchestrated by a cascade of enzymatic reactions. nih.govresearchgate.net These steps are critical for establishing the characteristic pteridine structure.

Following the formation of dihydroneopterin triphosphate, the enzyme 6-pyruvoyltetrahydropterin synthase (PTPS) catalyzes the next crucial step. nih.govmedlineplus.gov PTPS converts dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin. wikipedia.org This reaction involves the elimination of the triphosphate group and an intramolecular rearrangement. nih.govwikipedia.org The product, 6-pyruvoyltetrahydropterin, is a key intermediate that stands at a metabolic crossroads, leading to the synthesis of various pteridine derivatives. researchgate.netwikipedia.org

Branching Pathways Leading to Pteridinedione Structures

From the central intermediate 6-pyruvoyltetrahydropterin, the biosynthetic pathway diverges, giving rise to a wide variety of pteridine compounds, including those with the pteridinedione structure. The specific enzymatic machinery present in an organism determines the final products.

Differentiation of Pterin (B48896) and Lumazine (B192210) Biosynthetic Routes

A fundamental divergence in pteridine biosynthesis is the distinction between the formation of pterins and lumazines. mdpi.com Pterins are characterized by an amino group at the C2 position of the pteridine ring, while lumazines possess a hydroxyl group (which exists in tautomeric equilibrium with a keto group) at this position. mdpi.comresearchgate.net The conversion of pterins to lumazines is catalyzed by pterin deaminases, which hydrolytically remove the amino group at C2 and replace it with a hydroxyl group. researchgate.net This enzymatic step is a key determinant in the production of lumazine derivatives, including 6-methyl-2,4(1H,3H)-pteridinedione, which is also known as 6-methyllumazine. The presence and substrate specificity of pterin deaminases vary among different organisms, leading to the diverse array of pterin and lumazine compounds found in nature. researchgate.netresearchgate.netnih.gov

Enzymatic Conversions Affecting Pteridinedione Formation

The formation and transformation of pteridine derivatives are tightly regulated by a host of enzymes. One of the key enzymes in pteridine metabolism is xanthine (B1682287) dehydrogenase (XDH), also convertible to xanthine oxidase (XO). XDH is a molybdenum-containing enzyme primarily known for its role in purine catabolism, where it catalyzes the oxidation of hypoxanthine (B114508) to xanthine and further to uric acid. nih.gov

Research has shown that XDH also participates in the metabolism of pteridines. Specifically, in what is known as the "xanthopterin branch" of pteridine metabolism, XDH is responsible for the hydroxylation of 7,8-dihydropterin (B103510) at the C-6 position to form xanthopterin. mdpi.comnih.gov This enzymatic action highlights the role of XDH in diversifying the pool of pteridine compounds within an organism.

While direct studies on the enzymatic conversion of 2,4(1H,3H)-Pteridinedione, 6-methyl- by xanthine dehydrogenase are not extensively documented in the reviewed literature, the established role of XDH in hydroxylating the pteridine ring suggests a potential metabolic fate for 6-methylpterin. The crystal structure of xanthine oxidase has been studied in complex with various substrates, revealing the orientation of these molecules within the active site and providing insights into the enzyme's specificity. nih.govresearchgate.netresearchgate.net For instance, studies with 2-hydroxy-6-methylpurine, a purine with a similar substitution pattern, have helped to elucidate the enzyme's mechanism, though this is a purine and not a pteridine. nih.gov The susceptibility of the pteridine core to oxidation by XDH suggests that 6-methylpterin could potentially be a substrate, although the specific products of such a reaction require further investigation.

Metabolic Roles of Pteridine Derivatives in Biological Systems

Pteridine derivatives are crucial for a wide array of biological functions, acting as enzyme cofactors, pigments, and signaling molecules. Their diverse roles underscore their importance in maintaining cellular homeostasis and supporting complex physiological processes.

Involvement in Amino Acid Metabolism Research

The most significant and well-established role of pteridine derivatives in amino acid metabolism is through the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.govnih.govwikipedia.org BH4 is indispensable for the function of aromatic amino acid hydroxylases. nih.govwikipedia.org These enzymes catalyze the hydroxylation of phenylalanine, tyrosine, and tryptophan, which are rate-limiting steps in the synthesis of several key neurotransmitters, including dopamine (B1211576) and serotonin. nih.govnih.gov A deficiency in BH4 or its synthesizing enzymes can lead to serious metabolic disorders such as hyperphenylalaninemia. wikipedia.org

While 2,4(1H,3H)-Pteridinedione, 6-methyl- is structurally related to the core of these vital cofactors, direct research on its specific involvement in amino acid metabolism is limited. Its primary connection is as a derivative of the pterin ring system that forms the backbone of cofactors like BH4. medchemexpress.comcaymanchem.com The biosynthesis of these cofactors is a highly regulated process, indicating the critical nature of maintaining appropriate levels of pteridine precursors for subsequent use in amino acid metabolism.

Contribution to Tetrahydrobiopterin Synthesis Pathways

Tetrahydrobiopterin (BH4) is synthesized in the body through two main pathways: the de novo pathway and the salvage pathway. nih.govnih.gov Both pathways highlight the central role of pteridine intermediates.

The de novo synthesis of BH4 begins with guanosine triphosphate (GTP). nih.govnih.govcinz.nz A series of enzymatic reactions catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR) converts GTP into BH4. nih.govnih.gov The intermediate, 6-pyruvoyltetrahydropterin, is a key pteridine derivative in this pathway. nih.gov

The salvage pathway provides an alternative route to generate BH4, utilizing sepiapterin, which is formed non-enzymatically from an intermediate of the de novo pathway. nih.gov Sepiapterin is then reduced to 7,8-dihydrobiopterin (BH2) and subsequently to BH4 by dihydrofolate reductase (DHFR). nih.govnih.gov

The direct role of 2,4(1H,3H)-Pteridinedione, 6-methyl- as a substrate or intermediate in these primary BH4 synthesis pathways is not explicitly detailed in the available research. However, the core pteridine structure is fundamental to these processes. The substitution at the 6-position of the pteridine ring is critical for the function of these molecules. The biosynthesis pathways are specific for the 6-pyruvoyl or 6-dihydroxypropyl side chains of the natural intermediates. It is plausible that 6-methylpterin could influence these pathways, potentially as a metabolic product or a regulator, but further research is needed to elucidate its precise contribution.

Enzyme/PathwayPrecursor(s)Key Intermediate(s)Final Product
De Novo Pathway Guanosine Triphosphate (GTP)7,8-Dihydroneopterin triphosphate, 6-PyruvoyltetrahydropterinTetrahydrobiopterin (BH4)
Salvage Pathway Sepiapterin7,8-Dihydrobiopterin (BH2)Tetrahydrobiopterin (BH4)

Participation in Insect Pigmentation Pathways

Pteridines were first discovered as pigments in the wings of butterflies, and they are responsible for a wide spectrum of colors in insects, including white, yellow, orange, and red. cinz.nzeje.czresearchgate.netnih.gov These pigments are synthesized endogenously from GTP and are deposited as granules in the cuticle or underlying epidermis, as well as in the compound eyes where they also function as screening pigments. eje.cznih.govnih.gov

The biosynthesis of insect pterin pigments diverges from the main BH4 pathway to produce a variety of colorful compounds. mdpi.comnih.gov Key pigments include sepiapterin (yellow), and the drosopterins (red pigments found in Drosophila melanogaster). mdpi.comnih.gov The synthesis of these pigments involves a series of enzymatic steps starting from pteridine precursors. For example, the biosynthesis of drosopterins utilizes 6-pyruvoyl-tetrahydropterin and 7,8-dihydropterin. mdpi.com The "xanthopterin branch" leads to yellow and orange pigments and starts from 7,8-dihydropterin via the action of xanthine dehydrogenase. mdpi.comnih.gov

While there is extensive evidence for the role of various pteridines in insect coloration, the specific involvement of 2,4(1H,3H)-Pteridinedione, 6-methyl- as a pigment or a direct precursor is not well-documented in the reviewed literature. A review of pteridine biosynthesis in insects mentions 7-methyl-xanthopterin as a yellow metabolite, indicating that methylation of the pteridine core does occur in insect pigment pathways. nih.gov However, the direct identification and functional characterization of 6-methylpterin in this context remains an area for further exploration.

Pigment ClassColor(s)Precursor(s)Example Organism
Pterins White, Yellow, Red, OrangeGuanosine Triphosphate (GTP)Butterflies, Wasps, Firebugs
Drosopterins Red6-Pyruvoyltetrahydropterin, 7,8-DihydropterinDrosophila melanogaster (fruit fly)
Sepiapterin Yellow6-PyruvoyltetrahydropterinArmadillidium vulgare (pillow bug)
Xanthopterin Yellow7,8-DihydropterinVespa vulgaris (common wasp)

Synthetic Methodologies for 2,4 1h,3h Pteridinediones and Their 6 Methyl Derivatives

General Chemical Synthesis Approaches to the Pteridinedione Scaffold

The construction of the fundamental 2,4(1H,3H)-pteridinedione ring system can be achieved through several reliable synthetic routes. These methods often involve the strategic combination of a pyrimidine (B1678525) precursor with a suitable C2-synthon, followed by cyclization and subsequent aromatization steps.

A primary and widely employed method for synthesizing the pteridinedione scaffold is the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound. Specifically, the reaction of 2,4,5,6-tetraaminopyrimidine (B94255) or its salts with a 1,2-dicarbonyl compound is a common starting point. google.com For instance, the reaction of a 2,4,5,6-tetraaminopyrimidine salt with 1,3-dihydroxyacetone (B48652) can yield 2,4-diamino-6-(hydroxymethyl)pteridine, which can be a precursor to the desired dione (B5365651). google.com The pH of the reaction medium is a critical parameter, with a controlled pH of 1.0 to 2.5 favoring the desired product formation. google.com

Another variation involves the condensation of 4,5-diaminouracils with α,β-dicarbonyl compounds. This approach directly installs the dione functionality of the pyrimidine ring into the final pteridine (B1203161) structure. The choice of the dicarbonyl component dictates the substitution pattern on the pyrazine (B50134) ring of the resulting pteridinedione.

In many synthetic sequences leading to 2,4(1H,3H)-pteridinediones, the initial cyclization product is a di- or tetrahydropteridine derivative. Therefore, an oxidative aromatization step is often necessary to furnish the fully aromatic pteridinedione system. Various oxidizing agents can be employed for this purpose. For example, air oxidation is utilized in the reaction of 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone. google.com Other oxidizing agents, such as potassium permanganate (B83412) or manganese dioxide, have also been used in related pteridine syntheses to achieve the desired level of unsaturation. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the heterocyclic core.

Dehydration reactions play a crucial role in certain synthetic routes to pteridinediones, particularly when installing specific functional groups. For instance, the dehydration of oximes derived from pteridine-6-carboxaldehydes can lead to the formation of 6-carbonitriles. researchgate.net These nitriles can then potentially be hydrolyzed to the corresponding carboxylic acids, which are valuable intermediates for further transformations. While not a direct method to form the core dione structure, dehydration is an important functional group interconversion strategy within the broader context of pteridinedione synthesis. researchgate.net

Targeted Synthesis of 6-Substituted 2,4(1H,3H)-Pteridinediones

The introduction of substituents at the 6-position of the pteridinedione ring is of significant interest as it allows for the modulation of the molecule's biological and physicochemical properties.

The direct introduction of a methyl group at the 6-position of a pre-formed pteridinedione scaffold can be challenging. A more common and efficient approach is to utilize a starting material that already contains the methyl group at the desired position. For example, the synthesis of 6-methyl-2,4(1H,3H)-pteridinedione can be accomplished by reacting a 4,5-diaminopyrimidine with a methyl-containing dicarbonyl compound, such as pyruvaldehyde or biacetyl.

An alternative strategy involves the condensation of 2,4,5,6-tetraaminopyrimidine with 1,1-dihydroxy-2-propanone. chemsrc.com This reaction directly introduces the methyl group at the 6-position of the resulting pteridine ring system. It has been noted that in some syntheses of 6-hydroxymethylpteridines, the 6-methyl derivative can be formed as a contaminant, highlighting the fine balance of reaction conditions required to achieve selectivity. google.com

Interactive Data Tables

Stereoselective and Regioselective Synthetic Considerations

The synthesis of substituted pteridines, including 6-methyl-2,4(1H,3H)-pteridinedione, often requires precise control over the placement of functional groups, a concept known as regioselectivity. Furthermore, when creating complex derivatives with chiral centers, controlling the three-dimensional arrangement of atoms, or stereoselectivity, is paramount.

Regioselectivity: The regioselectivity in the synthesis of 6-substituted pteridines can be influenced by the choice of reactants and reaction conditions. For instance, the reaction of 2-phenylpyrimidine-4,5,6-triamine with methylglyoxal (B44143) can yield either the 7-methyl or the 6-methyl derivative. The presence of hydrazine (B178648) has been shown to direct the reaction specifically toward the formation of the 6-methyl derivative, highlighting the critical role of the reaction medium in achieving regiospecificity. researchgate.net A common and powerful strategy for synthesizing pteridines involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. The substitution pattern on the pyrimidine ring is a key determinant of the final product's regiochemistry.

One-pot, three-component reactions have also been developed for the regioselective synthesis of related heterocyclic systems like pyridazines, demonstrating an efficient approach to building complex molecules from simple precursors in a single step. growingscience.comresearchgate.net In these methods, the specific reactivity of each component and the reaction pathway dictate the final arrangement of substituents. researchgate.net For pteridines specifically, the synthesis of 6-substituted derivatives can be achieved through the condensation of 2,4,5-triamino-6-butoxypyrimidine with various 2-formyloxiranes, which regioselectively affords 6-(1-hydroxyalkyl)pteridines after oxidation. elsevierpure.com Another advanced method involves the preparation of a pterin (B48896) 6-triflate (a trifluoromethanesulfonyloxy group at the 6-position), which serves as a highly reactive intermediate. This triflate group can then be replaced by various nucleophiles, allowing for the regioselective introduction of a wide range of substituents at the 6-position. researchgate.net

Stereoselectivity: When the substituent at the 6-position contains one or more stereocenters, such as in the synthesis of the naturally occurring L-erythro-biopterin, stereoselective control is crucial. elsevierpure.com Synthetic strategies have been developed that utilize chiral starting materials or chiral catalysts to produce the desired stereoisomer. For example, the synthesis of L-erythro-biopterin has been accomplished starting from (1S,2S,3S)-2-formyl-3-(1-hydroxyethyl)oxirane. elsevierpure.com More broadly, complex fused heterocyclic systems with multiple stereocenters can be constructed using sequences like an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder reaction, achieving high diastereoselectivity. rsc.org

MethodKey ReactantsSelectivity FocusReference
Condensation with Hydrazine2-phenylpyrimidine-4,5,6-triamine, MethylglyoxalRegioselective (directs to 6-methyl) researchgate.net
Condensation with Oxiranes2,4,5-triamino-6-butoxypyrimidine, 2-formyloxiranesRegio- and Stereoselective elsevierpure.com
Triflate Intermediate1,3-Dimethyllumazine 5-oxide, Triflic anhydrideRegioselective (activation of C6) researchgate.net
Internal Redox/Diels-AlderAlkenylidene barbituratesStereoselective (fused heterocycles) rsc.org

Purification and Isolation Techniques for Synthetic Research

The isolation and purification of target compounds from complex reaction mixtures are critical steps in synthetic chemistry to ensure the material used for subsequent studies is of high purity.

Chromatographic Separations for Research Samples (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purification of pteridinedione derivatives. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a chemical reaction and for preliminary purity assessment. For pteridine derivatives, which are often fluorescent, TLC can be a particularly powerful screening method. researchgate.net The fluorescence of these compounds under UV light allows for their easy visualization on the TLC plate, enabling a quick check for the presence of the desired product and any impurities. researchgate.net In some cases, preparative TLC has been used for the direct isolation of pteridine derivatives, such as in the structural elucidation of lepteridine where it was used to remove other fluorescent compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for structural analysis and biological testing, HPLC is the method of choice. It offers higher resolution and efficiency compared to TLC. Semi-preparative HPLC, in particular, is frequently used to isolate pteridine derivatives from natural sources or synthetic batches. researchgate.net For example, 3,6,7-trimethyl-2,4(1H,3H)-pteridinedione and 6,7-dimethyl-2,4(1H,3H)-pteridinedione were successfully isolated from New Zealand manuka honey using this technique, which was essential for their subsequent structural identification. researchgate.net

Spectroscopic and Diffraction Methods for Structural Elucidation in Synthetic Research (e.g., NMR, LC-QTOF-HRMS, X-ray Diffraction)

Once a pure sample is obtained, a combination of spectroscopic and diffraction methods is employed to unambiguously determine its chemical structure.

Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-HRMS): This powerful analytical technique couples the separation capabilities of liquid chromatography with the high-resolution mass-analyzing capabilities of a QTOF mass spectrometer. LC-QTOF-HRMS is used to determine the elemental composition of a compound by providing a highly accurate mass measurement, which is crucial for confirming the molecular formula. researchgate.netnih.gov The fragmentation pattern observed in the mass spectrum also provides valuable structural information about the molecule. nih.gov This method was instrumental in the identification of pteridine derivatives in manuka honey. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. nih.govethernet.edu.et One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity within the molecule. For pteridine derivatives, 2D NMR techniques are particularly valuable for assigning the signals of the complex ring system and its substituents. psu.edu For example, Nuclear Overhauser Effect (NOE) difference spectroscopy can be used to determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule. psu.edu

TechniqueInformation ProvidedApplication ExampleReference
TLCReaction monitoring, purity check, fluorescent screeningScreening for fluorescent pteridines in honey authentication researchgate.net
HPLCHigh-purity isolation and purificationIsolation of pteridinediones from manuka honey researchgate.net
LC-QTOF-HRMSAccurate mass for molecular formula determination, fragmentation for structural cluesStructural elucidation of novel pteridine derivatives researchgate.netnih.gov
NMR (1D & 2D)Connectivity of atoms, chemical environment, stereochemistryStructural elucidation of pyrano[3,2-g]pteridine derivatives psu.edu
X-ray DiffractionDefinitive 3D molecular structure in solid stateConfirmation of pteridinedione structures researchgate.net

Enzymatic and Biochemical Reactivity Studies of 2,4 1h,3h Pteridinediones

2,4(1H,3H)-Pteridinediones as Substrates or Cofactors in Enzyme Systems

The role of pteridine (B1203161) derivatives as substrates and cofactors is well-established, particularly in the biosynthesis of essential compounds like riboflavin (B1680620) (vitamin B2). wikipedia.org Enzymes such as lumazine (B192210) synthase catalyze reactions involving complex pteridinedione structures. wikipedia.orgnih.govnih.gov However, specific studies detailing the interaction of 6-methyl-2,4(1H,3H)-pteridinedione with enzyme systems are scarce.

Investigation of Role in Redox Reactions and Electron Transfer Chains

Pterins, the parent compounds of pteridinediones, are known to be redox-active molecules capable of participating in electron transfer processes. mdpi.com Their diverse redox states allow them to function in a variety of biological reactions. The redox properties of pterins are crucial for the activity of certain enzymes. While the general redox chemistry of pterins is an active area of research, specific investigations into the role of 6-methyl-2,4(1H,3H)-pteridinedione in redox reactions and electron transfer chains are not prominently featured in the current body of scientific literature.

Analysis of Enzyme-Substrate Complex Formation Mechanisms

The formation of enzyme-substrate complexes is a critical step in catalysis. Structural studies of enzymes like lumazine synthase have provided detailed insights into how pteridine-based substrates and inhibitors bind to the active site. nih.gov These studies often involve more complex derivatives, such as 6,7-dimethyl-8-ribityllumazine. nih.gov The specific mechanisms and structural details of how 6-methyl-2,4(1H,3H)-pteridinedione forms complexes with enzymes have yet to be elucidated.

Enzyme Kinetics and Mechanistic Investigations

Enzyme kinetics provides quantitative measures of enzyme activity and the factors that influence it. The Michaelis-Menten model is a fundamental concept used to determine key kinetic parameters. wikipedia.orglibretexts.org

Determination of Kinetic Parameters (e.g., Vmax, Km) for Relevant Enzymes

Examination of Factors Influencing Enzymatic Reaction Rates (e.g., Substrate Concentration, Enzyme Concentration, Temperature, pH)

The rate of enzymatic reactions is influenced by several factors, including the concentrations of the substrate and enzyme, as well as physical conditions like temperature and pH. libretexts.org Although these principles are universally applicable to enzyme-catalyzed reactions, specific studies detailing the influence of these factors on enzymatic reactions involving 6-methyl-2,4(1H,3H)-pteridinedione are not found in the surveyed literature.

Studies on Dynamic Interactions and Conformational Changes in Enzymes upon Pteridinedione Binding

The binding of a ligand to an enzyme can induce conformational changes that are critical for catalysis. nih.gov Structural studies on enzymes like pteridine reductase 1 have highlighted the flexibility of active site loops upon ligand binding. nih.govresearchgate.net While these studies provide a general framework for understanding enzyme dynamics, specific research on the conformational changes induced by the binding of 6-methyl-2,4(1H,3H)-pteridinedione is currently lacking.

Research on Specific Enzymes Interacting with Pteridinediones

The interaction of pteridinedione derivatives with enzymes is a key area of biochemical research. The structural features of these compounds, including the pyrimidine (B1678525) and pyrazine (B50134) rings, allow for a range of interactions with enzyme active sites. This section explores the known interactions, or lack thereof, of 6-methyl-2,4(1H,3H)-pteridinedione with two specific enzymes.

Dihydropterin Deaminase Research

Dihydropterin deaminase is an enzyme that catalyzes the deamination of pterin (B48896) compounds. Research into the substrate specificity of these enzymes provides insights into how modifications on the pterin ring affect their recognition and catalysis.

A study on a pterin deaminase from Agrobacterium radiobacter K84 (Arad3529) has provided significant data on its substrate preferences. nih.gov This enzyme was found to deaminate a variety of pterin metabolites. nih.gov While 6-methyl-2,4(1H,3H)-pteridinedione was not explicitly tested, the study's findings on a range of other pterin derivatives offer valuable information regarding the structural requirements for substrate binding and activity. The enzyme demonstrated high efficiency in deaminating compounds such as formylpterin, pterin-6-carboxylate, and pterin itself. nih.gov

The kinetic data for the deamination of various pterin metabolites by Arad3529 are presented in the table below.

Substratekcat/Km (M⁻¹s⁻¹)
Formylpterin5.2 x 10⁶
Pterin-6-carboxylate4.0 x 10⁶
Pterin-7-carboxylate3.7 x 10⁶
Pterin3.3 x 10⁶
Hydroxymethylpterin1.2 x 10⁶
Biopterin1.0 x 10⁶
D-(+)-Neopterin3.1 x 10⁵
Isoxanthopterin2.8 x 10⁵
Sepiapterin (B94604)1.3 x 10⁵
Folate1.3 x 10⁵
Xanthopterin1.17 x 10⁵
7,8-Dihydroxymethylpterin3.3 x 10⁴
Data sourced from a study on pterin deaminase from Agrobacterium radiobacter K84. nih.gov

The data indicates that the enzyme has a broad substrate range among pterin compounds. The presence of a carboxyl group at the 6- or 7-position, as in pterin-6-carboxylate and pterin-7-carboxylate, is well-tolerated and results in high catalytic efficiency. nih.gov Similarly, a formyl or hydroxymethyl group does not abolish activity. nih.gov Given that 6-methyl-2,4(1H,3H)-pteridinedione has a methyl group at the 6-position, it is plausible that it could be a substrate for a pterin deaminase, although its efficiency would need to be empirically determined. The study of Arad3529 suggests that substitutions at the 6-position are generally accommodated by the active site. nih.gov

Pyrimidodiazepine Synthase Studies

Pyrimidodiazepine synthase is an enzyme involved in the biosynthesis of drosopterins, the eye pigments in Drosophila melanogaster. This enzyme catalyzes the conversion of dihydroneopterin triphosphate to a pyrimidodiazepine precursor. The reaction involves the opening of the pyrazine ring and the formation of a seven-membered diazepine (B8756704) ring.

The substrates for pyrimidodiazepine synthase are highly specific. The known reaction involves the conversion of 2-amino-4-oxo-6-(D-erythro-1',2',3'-trihydroxypropyl)-7,8-dihydropteridine triphosphate (dihydroneopterin triphosphate) to 2-amino-4-oxo-6-acetyl-7,8-dihydro-3H,9H-pyrimido[4,5-b] nih.govnih.govdiazepine.

Based on the known function and substrate of pyrimidodiazepine synthase, it is unlikely that 6-methyl-2,4(1H,3H)-pteridinedione would serve as a substrate. The enzyme's catalytic activity is directed towards a specific phosphorylated pterin precursor and involves a complex ring-opening and rearrangement reaction that is not applicable to the stable pteridinedione ring of 6-methyl-lumazine. The structural differences between the known substrate and 6-methyl-2,4(1H,3H)-pteridinedione are significant, particularly the absence of the trihydroxypropyl and triphosphate groups in the latter.

Advanced Research Methodologies and Applications of 2,4 1h,3h Pteridinediones

Utilization as Fluorescent Probes in Biological Research

Pteridine (B1203161) derivatives often exhibit intrinsic fluorescence, a property that makes them valuable as molecular probes in biological research. acs.orgresearchgate.netnih.gov The fluorescence of these compounds can be sensitive to their local environment, allowing for the investigation of molecular interactions and cellular processes.

While direct studies on the fluorescence of 2,4(1H,3H)-Pteridinedione, 6-methyl- are not extensively documented, research on closely related compounds suggests its potential in this area. For instance, 6,7-dimethyl-2,4(1H,3H)-pteridinedione and 3,6,7-trimethyl-2,4(1H,3H)-pteridinedione have been identified as fluorescent markers. acs.orgresearchgate.netnih.gov Furthermore, the fluorescent properties of 6-methylisoxanthopterin, another pteridine derivative, have been studied when incorporated into oligonucleotides, indicating that the 6-methyl substitution is compatible with fluorescence. nih.gov The quantum yields of various pteridine-based nucleoside analogs have been shown to range significantly, from less than 0.03 to as high as 0.88. nih.gov

The application of such fluorescent probes can be seen in the characterization of natural products, such as the use of fluorescent pteridine derivatives to authenticate genuine monofloral New Zealand Manuka honey. acs.orgresearchgate.netnih.gov The inherent fluorescence of these compounds provides a rapid screening method. acs.orgresearchgate.net This suggests that 2,4(1H,3H)-Pteridinedione, 6-methyl- could potentially be developed into a fluorescent probe for various biological applications, contingent on the detailed characterization of its photophysical properties.

Table 1: Examples of Fluorescent Pteridine Derivatives and their Applications

Compound Application Reference
6,7-dimethyl-2,4(1H,3H)-pteridinedione Fluorescent marker in Manuka honey acs.orgresearchgate.netnih.gov
3,6,7-trimethyl-2,4(1H,3H)-pteridinedione Fluorescent marker in Manuka honey acs.orgresearchgate.netnih.gov
6-methylisoxanthopterin Fluorescent probe in oligonucleotides nih.gov

Application in Research on Metabolic Pathways and Related Disorders

Pteridines are integral components of various metabolic pathways, and alterations in their levels have been associated with several diseases. researchgate.net Research into the metabolism of pteridine derivatives can, therefore, provide insights into pathological processes.

Studies on pteridine metabolism in breast cancer cell models have identified certain derivatives as potential biomarkers. mst.edunih.gov For example, 6-methylpterin has been noted as a possible terminal product in the pteridine biosynthetic pathway within these cells. nih.gov This highlights the importance of substituted pteridines in understanding disease-related metabolic shifts. The investigation of how 2,4(1H,3H)-Pteridinedione, 6-methyl- is processed by cells could offer valuable information on enzymatic activities and metabolic disruptions in various disorders.

The broader family of pteridines, which includes lumazines, are known to be involved in the metabolism of cofactors and vitamins. mdpi.com Their concentrations in biological fluids can be altered in different pathological states. mdpi.com Consequently, the study of 2,4(1H,3H)-Pteridinedione, 6-methyl- within the context of metabolic pathways could reveal its role as a potential biomarker or a modulator of cellular metabolism.

Development and Validation of Analytical Methods for Detection in Research Samples (e.g., Mass Spectrometry for quantification)

Accurate quantification of pteridine derivatives in biological samples is crucial for their study. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a powerful tool for this purpose.

A "dilute-and-shoot" method using liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS) has been developed for the profiling of pteridines in human urine. mdpi.com This technique allows for the analysis of multiple pterins and lumazines with high sensitivity and precision, requiring minimal sample preparation. mdpi.com Such a method would be highly applicable for the detection and quantification of 2,4(1H,3H)-Pteridinedione, 6-methyl- in research samples, enabling studies on its metabolic fate and its correlation with physiological or pathological conditions.

The coupling of HPLC with high-resolution mass spectrometry (HRMS), specifically QTOF-MS, has been successfully applied to the determination of pteridines in various biological matrices. mdpi.com The high ionization efficiency of pteridines allows for their sensitive detection. mdpi.com This established analytical framework provides a solid foundation for the development of validated methods for the precise measurement of 2,4(1H,3H)-Pteridinedione, 6-methyl-.

Theoretical and Computational Approaches in Pteridinedione Research

Computational chemistry offers powerful tools to investigate the properties and interactions of molecules like 2,4(1H,3H)-Pteridinedione, 6-methyl- at an atomic level. These methods complement experimental studies and provide detailed insights that are often difficult to obtain through experimentation alone.

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govnih.govresearchgate.netmdpi.com This methodology is invaluable for understanding how ligands, such as pteridinedione derivatives, interact with proteins. nih.gov By simulating the dynamic behavior of the pteridinedione-protein complex, researchers can gain insights into binding affinities, conformational changes, and the stability of the interaction. nih.govresearchgate.net Although specific MD simulations for 2,4(1H,3H)-Pteridinedione, 6-methyl- are not widely reported, the principles of this technique are broadly applicable to studying its potential interactions with biological targets.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful approach to study chemical reactions in complex systems like enzymes. nih.govchemrxiv.org In this approach, a small, chemically active region (e.g., the pteridine ring and its immediate interacting partners) is treated with high-level quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is described using more computationally efficient molecular mechanics. nih.govchemrxiv.org

QM/MM studies have been successfully applied to investigate enzymatic reactions involving the pteridine ring of folate, providing insights into the reaction mechanisms. nih.gov This methodology could be employed to study potential enzymatic transformations of 2,4(1H,3H)-Pteridinedione, 6-methyl- or its interactions within an enzyme's active site with high accuracy.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely used to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and reaction energetics. nih.gov

DFT calculations have been used to model the structures of pteridine-2,4(1H,3H)-dithione clusters and to study the substituent effects in other heterocyclic compounds. This approach can be applied to 2,4(1H,3H)-Pteridinedione, 6-methyl- to understand how the methyl group influences its electronic properties, reactivity, and potential for intermolecular interactions. Such calculations can provide a theoretical foundation for its observed chemical behavior and guide the design of new derivatives with specific properties.

Research on 6-Methyl-2,4(1H,3H)-Pteridinedione as a Research Marker

The compound 6-Methyl-2,4(1H,3H)-pteridinedione, also known by its common name 6-Methyllumazine, has emerged as a valuable tool in specific areas of scientific research. Its utility as a research marker is primarily centered on its application as a matrix in a sophisticated analytical technique known as Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of complex lipid mixtures. Furthermore, the inherent photophysical properties of the pteridine ring system suggest potential applications as a fluorescent marker, although this area is less explored for this specific compound.

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. The choice of the matrix is crucial for a successful MALDI analysis, as it must co-crystallize with the analyte and absorb the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

6-Methyllumazine has been identified as a novel and effective MALDI matrix specifically for the analysis of complex (phospho)lipid mixtures. Lipids are a diverse group of molecules that play critical roles in cellular structure and signaling. Their analysis can be challenging due to their heterogeneity and the potential for ion suppression effects in mass spectrometry. The use of 6-Methyllumazine as a matrix helps to overcome some of these challenges.

Detailed Research Findings:

Research into new MALDI matrices is ongoing to improve the sensitivity and resolution of lipid analysis. While comprehensive comparative studies detailing the specific performance metrics of 6-Methyllumazine are still emerging in the scientific literature, its utility is predicated on the general requirements for an effective MALDI matrix for lipids. These include:

Strong absorption at the laser wavelength: An effective matrix must absorb the laser energy efficiently to promote desorption and ionization.

Analyte co-crystallization: The matrix must form a homogenous solid solution with the lipid analytes.

Vacuum stability: The matrix must be stable under the high vacuum conditions of the mass spectrometer.

Low background interference: The matrix itself should produce minimal interfering ions in the mass range of interest.

The selection of a suitable matrix is a critical step in MALDI-based lipid analysis, and the introduction of novel matrices like 6-Methyllumazine expands the toolkit available to researchers for the detailed characterization of the lipidome.

Table 1: General Properties of 6-Methyl-2,4(1H,3H)-Pteridinedione

PropertyValue
Chemical Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
Common Name 6-Methyllumazine
CAS Number 13401-19-9
Primary Application MALDI matrix for lipid analysis

Pteridine derivatives are known for their fluorescent properties. This fluorescence arises from the delocalized π-electron system of the fused pyrimidine (B1678525) and pyrazine (B50134) rings. While specific photophysical data for 6-Methyl-2,4(1H,3H)-pteridinedione, such as its absorption and emission spectra, fluorescence quantum yield, and lifetime, are not extensively documented in publicly available research, related pteridine compounds exhibit fluorescence that is sensitive to their local environment.

For instance, studies on other 6-methyl substituted pteridine analogs, such as 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone, have demonstrated their utility as fluorescent probes when incorporated into oligonucleotides. These probes exhibit changes in their fluorescence properties upon interaction with other molecules, making them useful for studying DNA structure and interactions in real-time.

The potential for 6-Methyl-2,4(1H,3H)-pteridinedione to act as a fluorescent marker would depend on its specific photophysical characteristics. Key parameters that would need to be experimentally determined include:

Excitation and Emission Maxima: The wavelengths at which the molecule absorbs and emits light.

Quantum Yield: The efficiency of the fluorescence process.

Fluorescence Lifetime: The average time the molecule spends in the excited state before returning to the ground state.

Solvatochromism: The change in absorption and emission spectra with the polarity of the solvent, which can provide information about the molecule's environment.

Should 6-Methyl-2,4(1H,3H)-pteridinedione possess favorable fluorescent properties, it could potentially be developed into a marker for various biochemical assays and imaging applications. However, further dedicated research is required to fully characterize its photophysical properties and explore its utility in this context.

Future Directions and Emerging Research Avenues in 2,4 1h,3h Pteridinedione, 6 Methyl Studies

Elucidation of Undiscovered Metabolic Steps and Enzymatic Pathways

While the general metabolic pathways involving pteridine (B1203161) derivatives are known, the specific steps and enzymatic machinery responsible for the metabolism of 6-methyl-2,4(1H,3H)-pteridinedione are not fully characterized. Future research will likely focus on identifying and characterizing the enzymes involved in its synthesis, conversion, and degradation. For instance, the biosynthesis of the pterin (B48896) of methanopterin (B14432417) is known to originate from GTP, with the 7-methyl group arising from methionine. nih.gov Further investigation is needed to understand the complete enzymatic cascade. The study of pterin metabolism is crucial as oxidized pterins are considered markers for various conditions, including oxidative stress, phenylketonuria, inflammation, and cancer. mdpi.com

Exploration of Novel Synthetic Strategies for Advanced 6-Methylated Pteridinedione Derivatives

The synthesis of pteridine derivatives is an area of intense study due to their significant biological activities. derpharmachemica.comresearchgate.net A common and versatile method for pteridine synthesis is the Gabriel-Isay condensation, which involves the reaction of 5,6-diaminopyrimidines with 1,2-dicarbonyl compounds. mdpi.com Researchers are continuously exploring new methods and variations of this reaction to create diverse pteridine derivatives.

Future efforts will likely focus on developing more efficient and stereoselective synthetic routes to produce advanced 6-methylated pteridinedione analogs. This includes the synthesis of compounds with specific substitutions to enhance their biological activity or to serve as probes for studying their mechanism of action. For example, pteridine-2,4-dione analogues have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B) and nitric oxide synthase (NOS), enzymes implicated in neurodegenerative diseases. nih.gov The development of new synthetic strategies will be crucial for creating libraries of these compounds for drug discovery and for synthesizing complex structures like pyranopterins, which are intermediates for other valuable pteridines. researchgate.net

Table 1: Selected Synthetic Methods for Pteridine Derivatives

MethodPrecursorsProduct TypeReference
Gabriel-Isay Condensation5,6-Diaminopyrimidines and 1,2-dicarbonyl compoundsPteridines mdpi.com
Pyrimidine-5-carbaldehydesPyrimidine-5-carbaldehyde derivativesDihydropyrimido[4,5-d]pyrimidines researchgate.net
In situ nitrosation and reduction6-Amino-1-alkyluracils5,6-Diaminouracils (intermediates for pteridines) nih.gov
Condensation with acenaphthoquinone5,6-Diaminouracils and acenaphthoquinoneAcenaphtho[1,2-g]pteridines nih.gov
Oxidation of pyrano[3,2-g]pteridinesPyrano[3,2-g]pteridines6-Polyhydroxyalkylpteridines researchgate.net

In-depth Investigation of Specific Biological Functions of 6-Methylated Pteridinediones

While 6-methylpterin is known as a derivative of folic acid, its specific biological roles are still being uncovered. caymanchem.com It is known to generate reactive oxygen species like singlet oxygen and hydrogen peroxide upon photoirradiation in cell-free assays. caymanchem.commedchemexpress.com Further research is needed to understand the implications of this photochemical behavior in biological systems.

Oxidized pterins, in general, are recognized as markers of various pathological states. mdpi.com Future studies will likely focus on the specific role of 6-methyl-2,4(1H,3H)-pteridinedione in these processes. For instance, its potential involvement in neurodegenerative diseases is suggested by studies on related pteridine-2,4-dione analogues that inhibit MAO-B. nih.gov Additionally, the ability of pterins to act as bidentate ligands and bind metal ions opens up avenues for investigating their role in metalloenzyme function and metal homeostasis. nih.gov A deeper understanding of these functions could lead to the development of new diagnostic tools and therapeutic strategies.

Development of Advanced Methodologies for Studying Complex Pteridinedione-Biomolecule Interactions

Understanding the interactions between 6-methyl-2,4(1H,3H)-pteridinedione and its biological targets is crucial for elucidating its mechanism of action. A variety of biophysical techniques are available to study these interactions, each providing unique insights. researchgate.net Future research will focus on applying and developing more advanced and sensitive methods to probe these complex interactions in detail.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) are powerful tools for characterizing the binding thermodynamics and kinetics of ligand-protein interactions. researchgate.netnih.gov For instance, NMR can provide information about the binding site and conformational changes upon ligand binding. nih.gov SPR and Bio-Layer Interferometry (BLI) are label-free optical techniques that can measure binding kinetics in real-time. biotechniques.com

Furthermore, computational methods like molecular docking are increasingly being used as complementary tools to predict and understand the binding modes of small molecules to their protein targets. nih.gov The integration of these advanced experimental and computational approaches will be essential for a comprehensive understanding of how 6-methyl-2,4(1H,3H)-pteridinedione interacts with biomolecules and exerts its biological effects.

Table 2: Methods for Studying Pteridinedione-Biomolecule Interactions

MethodInformation ProvidedReference
Nuclear Magnetic Resonance (NMR)Binding site, mode of interaction, conformational changes nih.gov
Isothermal Titration Calorimetry (ITC)Binding affinity, thermodynamics (enthalpy, entropy), stoichiometry researchgate.net
Surface Plasmon Resonance (SPR)Binding kinetics (association and dissociation rates), affinity nih.govbiotechniques.com
Bio-Layer Interferometry (BLI)Real-time binding kinetics, affinity biotechniques.com
Fluorescence SpectroscopyBinding affinity, conformational changes springernature.com
Mass Spectrometry (MS)Identification of binding partners, stoichiometry nih.gov
X-ray CrystallographyHigh-resolution 3D structure of the complex nih.gov
Molecular DockingPrediction of binding modes and interactions nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4(1H,3H)-Pteridinedione, 6-methyl- and its derivatives?

  • Methodology : The compound can be synthesized via condensation reactions using amines (e.g., benzylamine, cyclohexylamine) with pyrimidine precursors under controlled conditions. Key steps include refluxing in polar solvents (e.g., ethanol) and purification via column chromatography. For stereospecific derivatives, enantiopure amines like D(+)-α-methylbenzylamine are used to achieve chiral centers .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) with a 7:3 hexane/ethyl acetate mobile phase. Yield improvements are achieved by optimizing stoichiometry and reaction time (e.g., 12–24 hours) .

Q. How can the purity and structural integrity of synthesized derivatives be verified?

  • Analytical Workflow :

  • Purity : Validate via TLC and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
  • Structural Confirmation : Use a combination of IR (to confirm functional groups like NH and C=O), NMR (¹H and ¹³C for regiochemistry), and high-resolution mass spectrometry (HRMS) to match calculated and experimental molecular masses (e.g., HRMS accuracy within ±0.001 Da) .

Q. What safety protocols are critical for handling 2,4(1H,3H)-Pteridinedione derivatives?

  • Guidelines :

  • Use explosion-proof equipment and ground containers to mitigate flammability risks (GHS Category H225) .
  • Employ fume hoods for reactions involving volatile solvents. Personal protective equipment (PPE) such as nitrile gloves and safety goggles are mandatory .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Case Study : Discrepancies in ¹H NMR signals for methyl groups may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable (e.g., resolving ambiguity in 6-methyl substitution patterns) .

Q. What strategies are effective for synthesizing fluorinated analogs of 6-methylpteridinedione?

  • Fluorination Techniques :

  • Introduce trifluoromethyl groups via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) under anhydrous conditions.
  • Monitor regioselectivity using ¹⁹F NMR and compare with computational models (e.g., DFT calculations for transition-state analysis) .

Q. How can molecular docking studies predict the bioactivity of 6-methylpteridinedione derivatives?

  • Protocol :

  • Prepare ligand structures using Gaussian-based optimization (B3LYP/6-31G* level).
  • Dock into target proteins (e.g., dihydrofolate reductase) using AutoDock Vina, focusing on binding energy (ΔG) and hydrogen-bond interactions. Validate with in vitro assays (e.g., IC₅₀ measurements against bacterial strains) .

Q. What are the challenges in scaling up enantioselective synthesis of chiral pteridinedione derivatives?

  • Chiral Resolution :

  • Use chiral stationary phase (CSP) HPLC for enantiomer separation.
  • Optimize asymmetric catalysis (e.g., Rhodium-BINAP complexes) to enhance enantiomeric excess (ee > 95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.